molecular formula C7H4F3N5O2 B13087666 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid CAS No. 1095825-31-2

3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Cat. No.: B13087666
CAS No.: 1095825-31-2
M. Wt: 247.13 g/mol
InChI Key: IGPUXAIUCRQULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a trifluoroethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic reactions and purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylates or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with varied functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it is used to study enzyme interactions and as a probe for biochemical pathways.

Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

    3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine: Lacks the carboxylic acid group.

    3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridine: Pyridine ring instead of pyrimidine.

    3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridazine: Pyridazine ring instead of pyrimidine.

Uniqueness: The presence of the carboxylic acid group in 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid provides additional sites for hydrogen bonding and ionic interactions, enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Properties

CAS No.

1095825-31-2

Molecular Formula

C7H4F3N5O2

Molecular Weight

247.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)triazolo[4,5-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4F3N5O2/c8-7(9,10)1-15-5-3(13-14-15)4(6(16)17)11-2-12-5/h2H,1H2,(H,16,17)

InChI Key

IGPUXAIUCRQULK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)CC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.